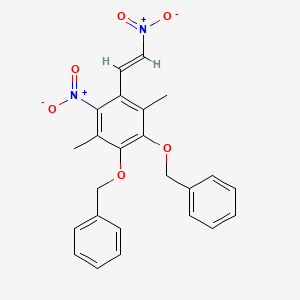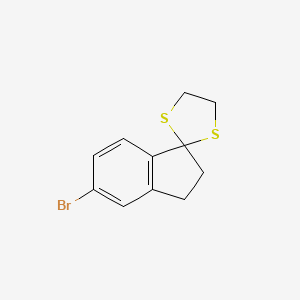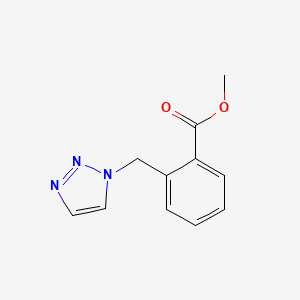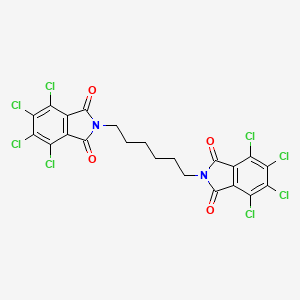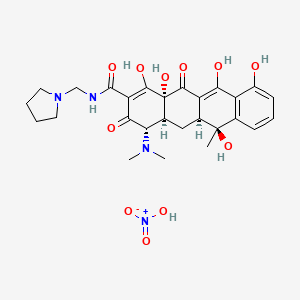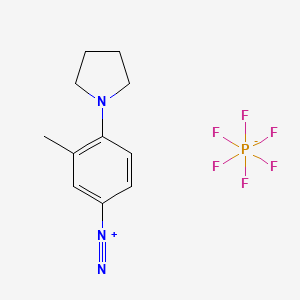
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is a diazonium salt that features a benzenediazonium core substituted with a 3-methyl-4-(1-pyrrolidinyl) group and paired with a hexafluorophosphate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process begins with the nitration of 3-methyl-4-(1-pyrrolidinyl)aniline, followed by reduction to form the corresponding amine. This amine is then diazotized using nitrous acid in the presence of hexafluorophosphoric acid to yield the desired diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and cyanides (e.g., sodium cyanide). These reactions typically occur under mild acidic or neutral conditions.
Coupling Reactions: Reagents include phenols and aromatic amines, often carried out in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aromatic amine.
科学的研究の応用
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and imaging studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and other specialty chemicals.
作用機序
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds. The pathways involved include electrophilic substitution and coupling reactions, which are facilitated by the electron-deficient nature of the diazonium group.
類似化合物との比較
Similar Compounds
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, trichlorozincate(1-)
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-)
- Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, sulfate(1-)
Uniqueness
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is unique due to its hexafluorophosphate anion, which imparts distinct solubility and stability properties compared to other diazonium salts. This makes it particularly useful in specific applications where these properties are advantageous.
特性
CAS番号 |
68015-90-7 |
|---|---|
分子式 |
C11H14F6N3P |
分子量 |
333.21 g/mol |
IUPAC名 |
3-methyl-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C11H14N3.F6P/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;1-7(2,3,4,5)6/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChIキー |
BCDOECPTJJJCQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[P-](F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


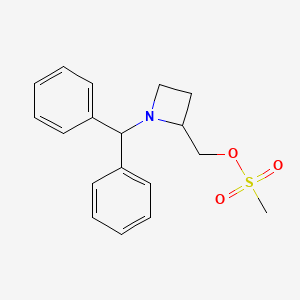
![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
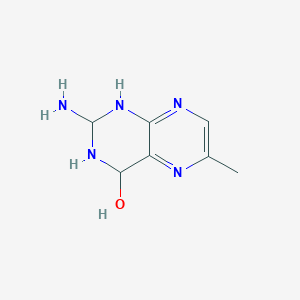
![N-[(2S)-pyrrolidin-2-ylmethyl]isoquinoline-5-sulfonamide](/img/structure/B13778657.png)
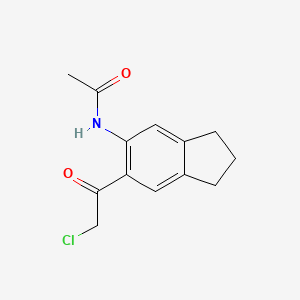
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)
